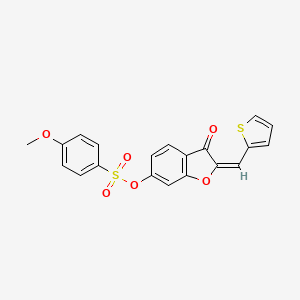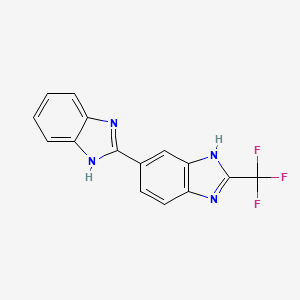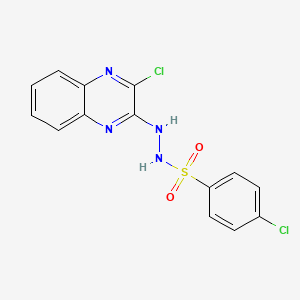
4-chloro-N'-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N’-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a quinoxaline ring, a sulfonohydrazide group, and two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide typically involves the reaction of 3-chloro-2-quinoxalinecarboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N’-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted quinoxaline derivatives.
Applications De Recherche Scientifique
4-chloro-N’-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-chloro-N’-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The quinoxaline ring is known to interact with DNA and proteins, leading to various biological effects. The sulfonohydrazide group can form hydrogen bonds and other interactions, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N’-(3-trifluoromethyl-2-quinoxalinyl)benzenesulfonohydrazide
- N-(3-chloro-2-quinoxalinyl)-4-methylbenzenesulfonamide
- 4-chloro-N-(3-chloro-2-quinoxalinyl)-3-nitrobenzenesulfonamide
Uniqueness
4-chloro-N’-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a sulfonohydrazide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H10Cl2N4O2S |
|---|---|
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
4-chloro-N'-(3-chloroquinoxalin-2-yl)benzenesulfonohydrazide |
InChI |
InChI=1S/C14H10Cl2N4O2S/c15-9-5-7-10(8-6-9)23(21,22)20-19-14-13(16)17-11-3-1-2-4-12(11)18-14/h1-8,20H,(H,18,19) |
Clé InChI |
QKTSQMBXYAUCBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(ethoxycarbonyl)amino]-2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-3,3,3-trifluoropropanoate](/img/structure/B13375872.png)
![Methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B13375875.png)
![6-(2-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375882.png)
![N-(3-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B13375890.png)
![N-(4-chlorobenzyl)-N-[2-(2-pyrimidinyloxy)ethyl]amine](/img/structure/B13375893.png)
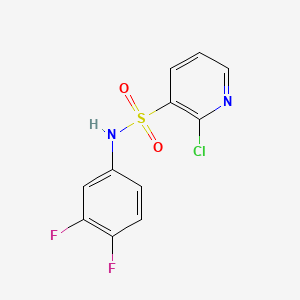
![1-[1-(4-chlorophenyl)-4-(4-methoxybenzoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B13375906.png)
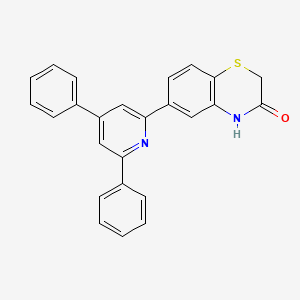
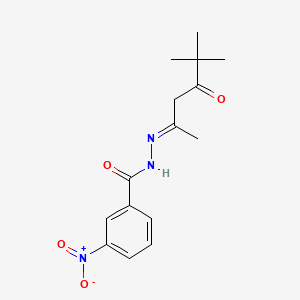
![N-[2-(4-methoxyphenyl)ethyl]-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13375918.png)
![Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]acrylate](/img/structure/B13375923.png)
![3-(Methylsulfanyl)-5-[6-(methylsulfanyl)-2-pyridinyl]-1,2,4-triazine](/img/structure/B13375928.png)
